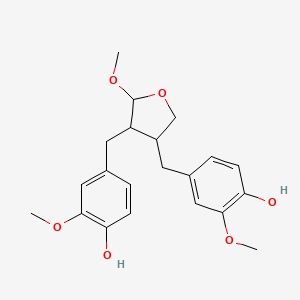
Indium trifluoroacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium trifluoroacetylacetonate is an organometallic compound with the chemical formula C15H12F9InO6. It is a coordination complex where indium is bonded to trifluoroacetylacetonate ligands. This compound is known for its applications in various fields, including material science, chemistry, and industry, due to its unique properties.
Méthodes De Préparation
Indium trifluoroacetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of indium trichloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Indium trifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of indium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of indium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions.
Applications De Recherche Scientifique
Indium trifluoroacetylacetonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of indium trifluoroacetylacetonate varies depending on its application. In biological systems, indium complexes can interact with cellular components, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved depend on the type of microorganism or cancer cell being targeted . In material science, the compound acts as a precursor that decomposes under specific conditions to form indium-containing materials .
Comparaison Avec Des Composés Similaires
Indium trifluoroacetylacetonate can be compared with other similar compounds, such as:
Indium acetylacetonate: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Indium trichloride: A simpler indium compound used in various chemical reactions and industrial processes.
1,1,1-Trifluoroacetylacetone: A related ligand that can form complexes with various metals, including indium. The uniqueness of this compound lies in its specific ligand structure, which imparts distinct properties and reactivity compared to other indium compounds.
Propriétés
Formule moléculaire |
C15H12F9InO6 |
|---|---|
Poids moléculaire |
574.05 g/mol |
Nom IUPAC |
(Z)-4-bis[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b2*3-2+;3-2-; |
Clé InChI |
JSFSIUKMFCYGBL-HVIQJXIVSA-K |
SMILES isomérique |
C/C(=C\C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C/C(=O)C(F)(F)F)/C |
SMILES canonique |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


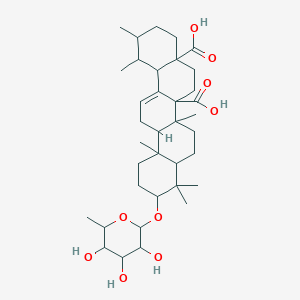
![Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate](/img/structure/B12322705.png)
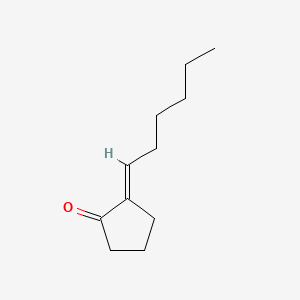
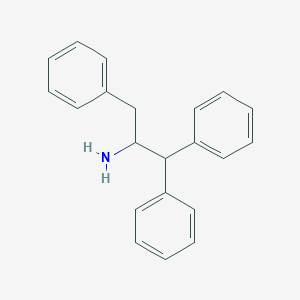

![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)
![1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-](/img/structure/B12322731.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12322734.png)
![(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether](/img/structure/B12322741.png)
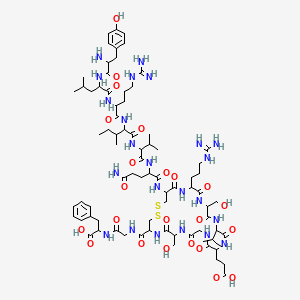
![2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12322751.png)
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)
